molecular formula C10H19NO2 B13496239 Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B13496239
M. Wt: 185.26 g/mol
InChI Key: CGLPBTCTHZXXJL-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives This compound features a cyclobutane ring substituted with an ethyl ester group, an aminomethyl group, and two methyl groups

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-13-8(12)10(7-11)5-9(2,3)6-10/h4-7,11H2,1-3H3

InChI Key

CGLPBTCTHZXXJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction where a suitable amine reacts with a halogenated cyclobutane derivative.

    Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides can react with the aminomethyl group under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The aminomethyl group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate: Lacks the two methyl groups, resulting in different steric and electronic properties.

    Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and ethyl ester groups on a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound belonging to the class of aminocyclobutane carboxylic acid esters. Its unique structure, characterized by a cyclobutane ring with two methyl groups at the 3-position and an amino group at the 1-position, contributes to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, structural properties, and relevant case studies.

  • Molecular Formula : C₉H₁₅N O₂
  • Molecular Weight : Approximately 185.26 g/mol
  • Structure : The compound features a cyclobutane ring, which is known for its unique reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps that maintain stereochemical integrity while achieving the desired substitution pattern. Common methods include:

  • Cyclobutane Derivatives : Utilizing derivatives of cyclobutane to introduce functional groups.
  • Ammonolysis Reactions : Direct ammonolysis of cyclobutane derivatives has been explored for synthesizing this compound .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of aminocyclobutanes have shown low toxicity and effectiveness in inhibiting tumor growth, suggesting potential applications in cancer therapy .

Neurotropic Effects

Studies on aminocyclobutane derivatives have revealed their neurotropic activity. Specifically, these compounds can act as selective antagonists for certain neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the amino group and the cyclobutane ring plays a crucial role in its interaction with biological targets. Research on related compounds has established a SAR that highlights how modifications can enhance or diminish biological efficacy .

Case Studies

StudyCompoundFindings
Aminocyclobutane derivativesDemonstrated low toxicity and tumor growth inhibition.
Cyclobutane-based analogsShowed neurotropic activity and receptor antagonism.
Cyclobutane synthesis reviewDiscussed various synthetic methods leading to biologically active compounds.

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